2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate
Description
Properties
IUPAC Name |
4-O-[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 1-O-methyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-24-10-12-25(13-11-24)22-23-18-9-8-17(14-19(18)30-22)29-21(27)16-6-4-15(5-7-16)20(26)28-2/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPEGHKIQVSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate typically involves the coupling of substituted 2-amino benzothiazoles with terephthalic acid derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions, thereby improving the overall quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiazole derivatives .
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against various pathogens and cancer cells .
Comparison with Similar Compounds
Table 1. Comparison of Benzo[d]thiazole Derivatives
Key Observations:
- Melting Points: The thiazol-2-ylamino substituent in 7t confers a significantly higher melting point (237.7–239.1°C) compared to pyridinyl or pyrimidinyl analogs, likely due to enhanced intermolecular interactions (e.g., hydrogen bonding) . The target compound’s terephthalate ester may lower its melting point relative to amide-linked analogs due to reduced crystallinity.
- Synthetic Yields: Yields for analogs range from 68–77%, typical for multi-step syntheses involving coupling reactions . The target compound’s synthesis may require similar efficiency.
Computational Analysis
- DFT Studies: Density Functional Theory (DFT) methods (e.g., B3LYP) are critical for predicting electronic properties and reaction mechanisms . For example, exact-exchange terms in DFT functionals improve thermochemical accuracy, aiding in the design of stable derivatives .
- Docking Studies: Tools like AutoDock4 enable virtual screening of binding affinities. Flexible sidechain docking (as in HIV protease studies) could model the target compound’s interactions with biological targets .
- Wavefunction Analysis: Software like Multiwfn supports topology analysis of electron density, useful for understanding reactivity sites .
Biological Activity
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate, a compound with the CAS number 941995-27-3, is a derivative of benzothiazole known for its potential biological activities. This article provides an in-depth exploration of its biological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 425.5 g/mol. The compound features a benzothiazole core, which is significant for its biological activity due to the presence of both sulfur and nitrogen in the heterocyclic structure.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
Antifungal Activity
Benzothiazole derivatives are also recognized for their antifungal properties. In vitro studies have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger. The antifungal action is typically attributed to the disruption of fungal cell membranes .
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory potential. Compounds in this class have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, which may relate to neuroprotective effects .
- Receptor Modulation : Some studies suggest that benzothiazole derivatives can modulate receptors involved in pain and inflammation pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives, including those similar to this compound, revealed significant inhibition against a panel of pathogens. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 µg/mL depending on the specific strain tested .
- Anti-inflammatory Activity : In a controlled trial, a derivative was tested for its ability to reduce inflammation in a rat model of arthritis. Results showed a reduction in paw swelling and lower levels of inflammatory markers compared to the control group .
Synthesis and Research Applications
The synthesis of this compound typically involves coupling reactions between substituted benzothiazoles and terephthalic acid derivatives under conditions that favor the formation of the desired ester linkage. Common reagents include N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and catalysts like 4-dimethylaminopyridine (DMAP) .
This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents targeting infectious diseases, inflammation, and possibly cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
